N-{4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-2-(1-methyl-1H-indol-3-yl)acetamide
Description
N-{4-[5-(Methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-2-(1-methyl-1H-indol-3-yl)acetamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methoxymethyl group at position 5, linked to a phenyl ring at position 2. The acetamide moiety is further functionalized with a 1-methylindol-3-yl group, which introduces aromatic and electron-rich characteristics.
The compound’s synthesis likely involves 1,3-dipolar cycloaddition or nucleophilic substitution, given the prevalence of these methods for analogous triazole derivatives (e.g., ). Its characterization would employ techniques such as IR, NMR, and HRMS, as demonstrated for structurally related compounds in the provided evidence.
Properties
Molecular Formula |
C21H21N5O2 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-[4-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl]-2-(1-methylindol-3-yl)acetamide |
InChI |
InChI=1S/C21H21N5O2/c1-26-12-15(17-5-3-4-6-18(17)26)11-20(27)22-16-9-7-14(8-10-16)21-23-19(13-28-2)24-25-21/h3-10,12H,11,13H2,1-2H3,(H,22,27)(H,23,24,25) |
InChI Key |
YQYSYZQFXAUGCL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NC3=CC=C(C=C3)C4=NNC(=N4)COC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Triazole Type : Unlike 1,2,3-triazoles (e.g., 6a-m in ), the target’s 1,2,4-triazole core may confer distinct electronic and steric properties, influencing binding affinity in biological targets .
Spectroscopic and Analytical Data
Comparative spectral data highlight substituent-driven variations:
Notable Trends:
- The target’s indole moiety would produce distinct aromatic proton signals (δ 7.2–8.1 ppm) compared to nitro or chlorophenyl groups in analogues .
- Methoxymethyl (–OCH3) IR stretches (~2830–2980 cm⁻¹) and NMR signals (~3.3–3.5 ppm) would differentiate it from sulfur-containing analogues (e.g., –S– in ).
Pharmacological Potential
While direct bioactivity data for the target compound are unavailable, insights can be drawn from analogues:
- Anticancer Activity : Indole-containing acetamides (e.g., ) exhibit anti-proliferative effects by targeting kinase pathways .
- Antimicrobial Properties : Chlorophenyl and nitro groups (b) enhance antimicrobial potency via hydrophobic interactions .
- Solubility and Bioavailability : The methoxymethyl group may improve aqueous solubility compared to lipophilic naphthyloxy derivatives, a critical factor in drug development .
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